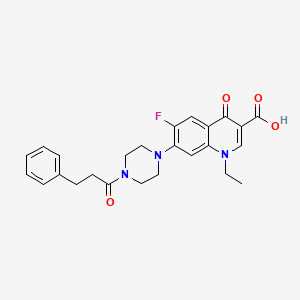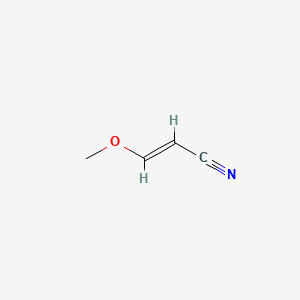
3-メトキシアクリロニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyacrylonitrile, with the chemical formula C4H5NO and CAS registry number 60838-50-8, is a versatile compound known for its applications in various chemical processes. This colorless liquid, also referred to as Methacrylonitrile methyl ether, is characterized by its methoxy and acrylonitrile functional groups . It is commonly used as a monomer in the production of polymers, such as poly (methyl methacrylate) (PMMA), which find applications in various industries including automotive, construction, and electronics . Additionally, 3-Methoxyacrylonitrile is used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
3-Methoxyacrylonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
3-Methoxyacrylonitrile is a versatile organic compound that is used as an intermediate in the synthesis of various biologically active substances . .
Mode of Action
The mode of action of 3-Methoxyacrylonitrile is largely dependent on the specific biochemical context in which it is used. For instance, it can be used in the synthesis of 5-amino-1-hydroxyethylpyrazole, an intermediate of cefoselis sulfate . It can also be used in the synthesis of 3-aminoacrylonitrile , another important intermediate for the synthesis of biologically active substances.
Result of Action
The molecular and cellular effects of 3-Methoxyacrylonitrile’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of 5-amino-1-hydroxyethylpyrazole, it may contribute to the antimicrobial activity of cefoselis sulfate .
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxyacrylonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methylhydrazine with 3-methoxyacrylonitrile in a toluene/acetic acid mixture under microwave irradiation at 120°C . This method is efficient and yields the desired product in a relatively short time.
Industrial Production Methods
In industrial settings, 3-Methoxyacrylonitrile is produced through the reaction of methanol with acrylonitrile in the presence of a catalyst. This process involves the addition of methanol to acrylonitrile, resulting in the formation of 3-Methoxyacrylonitrile. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-Methoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylonitriles.
類似化合物との比較
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methoxy group.
Methacrylonitrile: Similar in structure but has a different substitution pattern.
3-Aminoacrylonitrile: Similar in structure but has an amino group instead of a methoxy group.
Uniqueness
3-Methoxyacrylonitrile is unique due to its combination of methoxy and acrylonitrile functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness allows it to be used in a variety of applications, from polymer production to pharmaceutical synthesis .
特性
IUPAC Name |
(E)-3-methoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRTSDORDQHRO-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
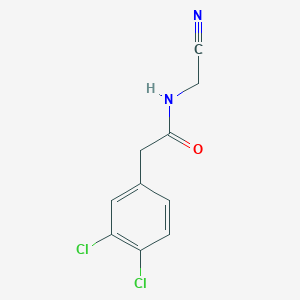
![N-(3-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2492055.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)
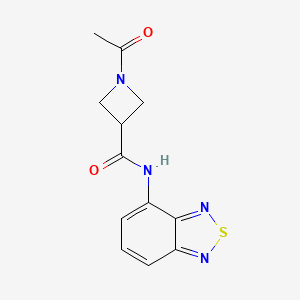
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2492062.png)
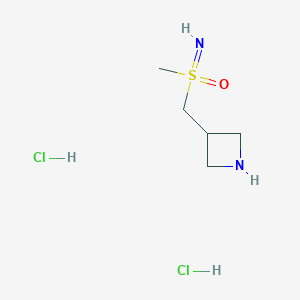
![N-(4-acetylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492064.png)
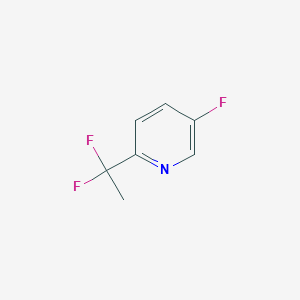
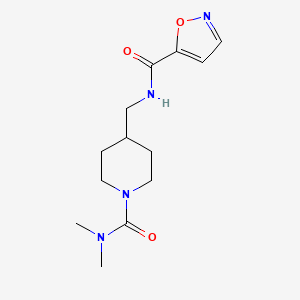
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
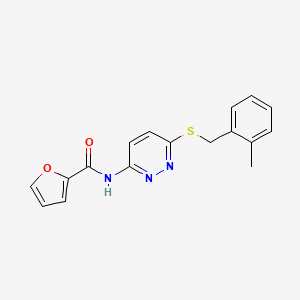
![N-(4-chlorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2492070.png)
![7-Fluoro-2-methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2492071.png)
